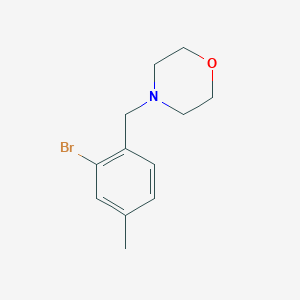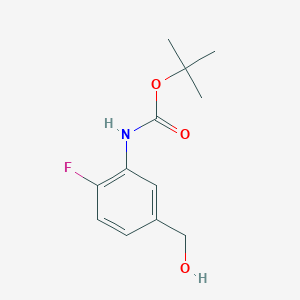
cis-2-Methoxycyclopentamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-2-Methoxycyclopentamine: is an organic compound with the molecular formula C6H13NO It is a cycloalkane derivative where a methoxy group (-OCH3) is attached to the second carbon of the cyclopentane ring, and an amine group (-NH2) is also present
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methoxycyclopentamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the lithio-salt of an oxazoline can be cyclized with 1,4-di-iodopentane to yield the desired product . The reaction typically requires a kinetically controlled environment to ensure high stereoselectivity.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, using a K2PtCl4:NH4OAc:KCl molar ratio at elevated temperatures can facilitate the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: cis-2-Methoxycyclopentamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Production of various amine derivatives.
Substitution: Generation of halogenated cyclopentane compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-2-Methoxycyclopentamine is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cycloalkane derivatives on cellular processes. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Potential applications in medicine include the development of new drugs targeting specific pathways. Its amine group makes it a candidate for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which cis-2-Methoxycyclopentamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, influencing the activity of target proteins. Additionally, the methoxy group may participate in hydrophobic interactions, stabilizing the compound within biological membranes .
Vergleich Mit ähnlichen Verbindungen
cis-2-Methylcyclopentamine: Similar structure but with a methyl group instead of a methoxy group.
cis-2-Methoxycyclohexane: A larger ring structure with similar functional groups.
trans-2-Methoxycyclopentamine: The trans isomer with different spatial arrangement of substituents.
Uniqueness: cis-2-Methoxycyclopentamine is unique due to its specific stereochemistry and functional groups. The cis configuration provides distinct chemical and physical properties compared to its trans isomer and other similar compounds. This uniqueness makes it valuable for targeted applications in research and industry .
Eigenschaften
IUPAC Name |
(1R,2S)-2-methoxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXWOOCEFBBQCR-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Chloroimidazo[1,5-a]pyridine](/img/structure/B8013304.png)






